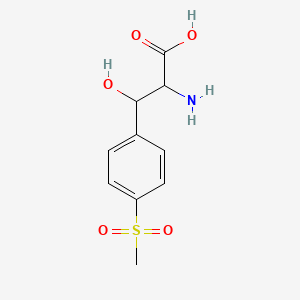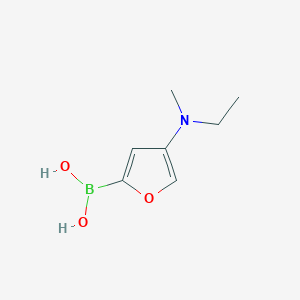
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclobutane ring substituted with a phenoxy group and a hydroxyl group, making it an intriguing subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenol with cyclobutanone in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to a phenol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,2R)-2-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.
Rel-(1R,2R)-2-methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol is unique due to the presence of both a phenoxy group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(1R,2R)-2-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C10H12O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
NARLJFZZNCJLPP-NXEZZACHSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)












![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
